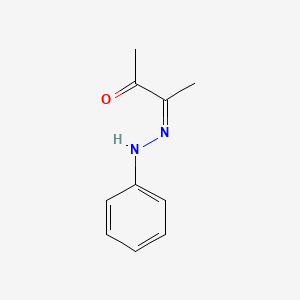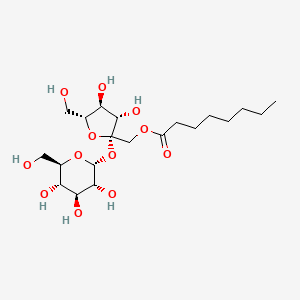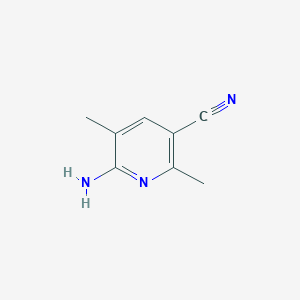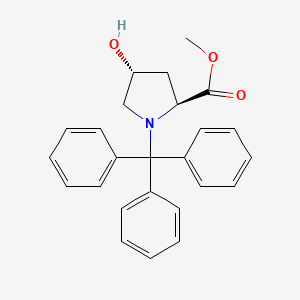
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is a chemical compound with the molecular formula C25H25NO3 and a molecular weight of 387.47 g/mol . It is primarily used in proteomics research and is known for its role as a chiral building block in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester typically involves the protection of the hydroxyl group of trans-4-hydroxy-L-proline followed by esterification. One common method includes the use of triphenylmethyl chloride (trityl chloride) to protect the hydroxyl group, followed by methylation of the carboxyl group using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and esterification techniques. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trityl protecting group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the trityl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of trans-4-hydroxy-L-proline methyl ester.
科学研究应用
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: Employed in the study of enzymatic reactions and protein synthesis.
Medicine: Utilized in the development of neuroexcitatory kainoids and antifungal echinocandins.
Industry: Applied in the production of chiral ligands for enantioselective ethylation of aldehydes.
作用机制
The mechanism of action of trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their activity and stability. The compound’s hydroxyl group can participate in hydrogen bonding, while the trityl group provides steric protection, enhancing the compound’s stability and reactivity .
相似化合物的比较
Trans-4-hydroxy-N-triphenylmethyl-L-proline methyl ester can be compared with other similar compounds such as:
Trans-4-hydroxy-L-proline: A major amino acid in collagen proteins, used in the synthesis of pharmaceuticals and as a chiral building block.
N-Boc-trans-4-hydroxy-L-proline methyl ester: Used in the synthesis of analogues based on Met residue replacement by 4-amino-proline scaffold.
The uniqueness of this compound lies in its trityl protecting group, which provides enhanced stability and reactivity compared to other similar compounds .
属性
CAS 编号 |
129430-94-0 |
|---|---|
分子式 |
C25H25NO3 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |
InChI 键 |
HZCWALJOVVPETG-PKTZIBPZSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
规范 SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
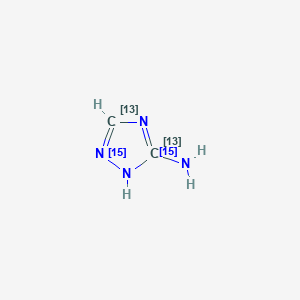
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
